molecular formula C21H18FN3O4S B2654785 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 850932-71-7

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2654785
CAS No.: 850932-71-7
M. Wt: 427.45
InChI Key: OLBNHGPJYBDLCQ-UHFFFAOYSA-N
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Description

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step involves the alkylation of the indole nitrogen with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfonylation: The indole derivative is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Oxazole Ring: This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an α-halo ketone and an amide.

    Final Coupling: The oxazole derivative is coupled with the sulfonylated indole intermediate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Alcohols or amines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • **2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • **2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Uniqueness

The presence of the 4-fluorophenyl group in 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-14-10-20(24-29-14)23-21(26)13-30(27,28)19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBNHGPJYBDLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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